Z-Phe-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyloxycarbonyl-L-phenylalanine: , commonly known as Z-Phe-OH, is a derivative of the amino acid phenylalanine. It is widely used in peptide synthesis and serves as a building block in the production of various peptides and proteins. The compound is characterized by its white to off-white solid appearance and has a molecular weight of 299.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-Phe-OH is typically synthesized through the protection of the amino group of phenylalanine with a benzyloxycarbonyl (Z) group. The process involves the reaction of phenylalanine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Z-Phe-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Z-Phe-OH has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a protected amino acid derivative.
Biology: this compound is employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: The compound is used in the design of peptide-based drugs and as a model compound in drug delivery studies.
Industry: this compound is utilized in the production of synthetic peptides for various industrial applications
Mechanism of Action
The mechanism of action of Z-Phe-OH involves its interaction with specific proteins and enzymes. The benzyloxycarbonyl group protects the amino group of phenylalanine, allowing selective reactions at other functional groups. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions and ensures the correct sequence of amino acids .
Comparison with Similar Compounds
- N-carbobenzyloxy-L-phenylalanine (Z-L-phenylalanine)
- N-carbobenzyloxy-L-tryptophan (Z-L-tryptophan)
- N-carbobenzyloxy-L-tyrosine (Z-L-tyrosine)
Comparison: Z-Phe-OH is unique due to its specific structure and the presence of the benzyloxycarbonyl group, which provides selective protection during peptide synthesis. Compared to other similar compounds, this compound offers distinct advantages in terms of stability and reactivity, making it a preferred choice in many synthetic applications .
Properties
Molecular Formula |
C16H15NO4 |
---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
(2S)-2-(phenoxycarbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H15NO4/c18-15(19)14(11-12-7-3-1-4-8-12)17-16(20)21-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,20)(H,18,19)/t14-/m0/s1 |
InChI Key |
QAGUVKYLCYSVQT-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.